![molecular formula C23H19N3O B2645011 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 691887-93-1](/img/structure/B2645011.png)
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, commonly referred to as EBP-1, is a small organic molecule that has been used in scientific research for many years. It is a member of the benzimidazole family and is composed of a benzimidazole ring, a phenyl group, a prop-2-en-1-one group, and a 4-methylanilino group. EBP-1 has been used in a wide range of studies, from biochemistry and physiology to drug development and pharmacology. The molecule has been found to have multiple biochemical and physiological effects, and its synthesis and mechanism of action have been extensively studied.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
Compounds containing benzimidazole, similar to (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, have been studied for their interactions with DNA and cytotoxic effects against cancer cells. One such study synthesized new benzimidazole-based Schiff base copper(II) complexes, which showed significant binding to DNA through an intercalative mode and exhibited in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers (Paul et al., 2015).
Antibacterial Activity
Benzimidazole derivatives have also been evaluated for their antibacterial properties. A study synthesized metal(II) complexes of a benzimidazole Schiff base and found that these compounds displayed antibacterial activity, with some compounds showing promise against Gram-positive and Gram-negative bacterial strains (Mahmood et al., 2019).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been researched as corrosion inhibitors. An investigation into three benzimidazole derivatives showed that they were effective inhibitors for mild steel corrosion in acidic solutions, indicating potential applications in industrial corrosion protection (Yadav et al., 2013).
Antioxidant Properties
Some benzimidazole derivatives have demonstrated antioxidant properties. A study synthesized novel benzimidazole compounds and assessed their effects on rat liver microsomal lipid peroxidation levels, finding that these compounds exhibited significant antioxidant activity (Kuş et al., 2004).
Anti-Cancer Applications
The use of benzimidazole derivatives in cancer research has been explored, with studies synthesizing compounds that target specific cancer-related pathways. For instance, chalcone analogues of benzimidazole were designed as epidermal growth factor receptor inhibitors, showing potential as anticancer agents (Chhajed et al., 2016).
Anti-Helicobacter pylori Agents
Benzimidazole derivatives have been developed as potential agents against the gastric pathogen Helicobacter pylori, with some compounds showing potent and selective activities, indicating their potential use in treating H. pylori infections (Carcanague et al., 2002).
Propiedades
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVBJXFRUQKJC-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

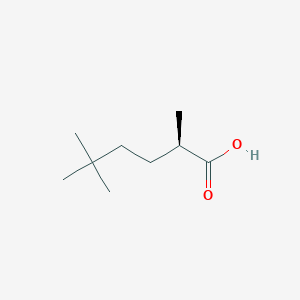

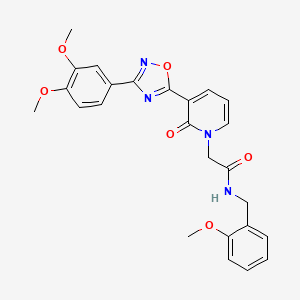
![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
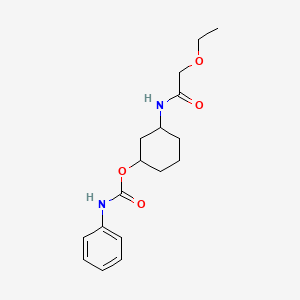
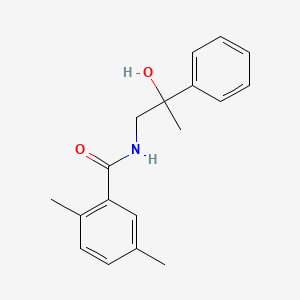
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)
![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)
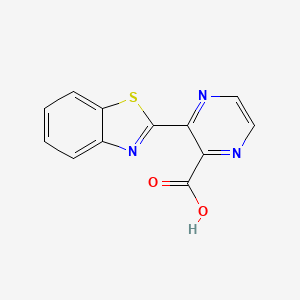
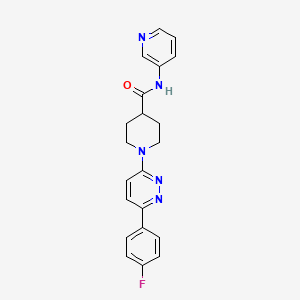

![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)